molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No. B2535893
CAS RN: 925549-73-1
M. Wt: 342.85
InChI Key: OMAJUAIZNYQVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles are known for their diverse biological activities and have been explored for their potential as plant growth regulators and in various medicinal chemistry applications.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of acylazides with an amino-thiadiazole. In the context of the provided data, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized through such a reaction, with their structures confirmed by IR, 1H NMR, and elemental analysis . Although the specific compound is not directly mentioned, the synthesis methods for related compounds suggest a similar approach could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, and their confirmation often requires sophisticated analytical techniques. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, related to the compound of interest, was confirmed by single-crystal X-ray diffraction . This level of structural analysis ensures the precise determination of the molecular geometry and confirmation of the synthesized compounds.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites, such as the thiadiazole ring and substituent groups. The biological activity tests of some synthesized thiadiazole derivatives indicated good activity as plant growth regulators , suggesting that these compounds could undergo further chemical transformations within biological systems, leading to the observed activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The identification of novel thiadiazole derivatives by IR and 1H NMR provides insights into their chemical behavior, which is essential for understanding their potential applications and interactions with biological systems.

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors

A review focused on the novel methods of synthesizing omeprazole, a proton pump inhibitor, highlights the importance of understanding chemical impurities in pharmaceutical development. This research emphasizes the significance of novel synthesis processes for pharmaceutical impurities, potentially including compounds similar to the one of interest, in improving yield and simplifying synthesis processes (Saini et al., 2019).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline derivatives have been identified for their biological activities, including antibacterial properties. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones demonstrates the utility of thiadiazole derivatives in developing new medicinal agents, suggesting similar potential for compounds with thiadiazole components (Tiwary et al., 2016).

1,3,4-Thiadiazole Derivatives and Pharmacological Activities

The review on 1,3,4-thiadiazole derivatives outlines their extensive pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. This illustrates the diverse research applications and potential pharmaceutical relevance of compounds containing the 1,3,4-thiadiazole moiety, which may extend to the compound (Mishra et al., 2015).

Chemistry and Biological Activities of Thiadiazole Compounds

This review emphasizes the broad spectrum of applications for thiadiazole chemistry, including their role as oxidation inhibitors, cyanine dyes, and metal chelating agents, in addition to their diverse biological activities. It underscores the importance of thiadiazole derivatives in organic synthesis, pharmaceutical, and biological applications, which could encompass compounds like N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide (Asif, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some 1,2,4-triazole derivatives are known to inhibit certain enzymes, leading to their therapeutic effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. For instance, some compounds may be toxic or corrosive .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis .

properties

IUPAC Name

N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJUAIZNYQVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.